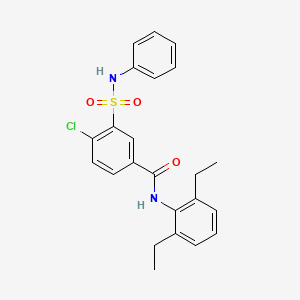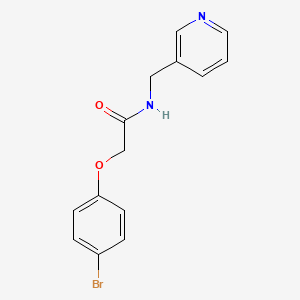
3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as Celecoxib, which is a non-steroidal anti-inflammatory drug (NSAID). However,
Aplicaciones Científicas De Investigación
3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to have anti-inflammatory, analgesic, and antitumor properties. It has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and colon cancer.
Mecanismo De Acción
The mechanism of action of 3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, the compound reduces inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of inflammation, pain, and fever. The compound has also been found to have antitumor properties, which may be due to its ability to inhibit COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide in lab experiments include its well-documented mechanism of action and its ability to inhibit COX-2. The compound is also readily available and relatively easy to synthesize. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide. These include:
1. Further studies to determine the safety and efficacy of the compound in the treatment of various types of cancer.
2. Studies to determine the potential use of the compound in the treatment of other inflammatory conditions, such as arthritis.
3. Studies to determine the potential use of the compound in the prevention of cancer.
4. Studies to determine the potential use of the compound in combination with other drugs for the treatment of cancer.
5. Studies to determine the potential use of the compound in the treatment of other diseases, such as Alzheimer's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been extensively studied for its anti-inflammatory, analgesic, and antitumor properties. Further studies are needed to determine the safety and efficacy of the compound in the treatment of various types of cancer and other inflammatory conditions.
Métodos De Síntesis
The synthesis of 3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide involves several steps. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with 2,6-diethylphenylamine to form 4-chloro-N-(2,6-diethylphenyl)benzamide. The final step involves the reaction of 4-chloro-N-(2,6-diethylphenyl)benzamide with aniline sulfonic acid to form this compound.
Propiedades
IUPAC Name |
4-chloro-N-(2,6-diethylphenyl)-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-3-16-9-8-10-17(4-2)22(16)25-23(27)18-13-14-20(24)21(15-18)30(28,29)26-19-11-6-5-7-12-19/h5-15,26H,3-4H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBXXWLFHJXZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4894421.png)
![1-(3-chlorophenyl)-4-{1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinyl}piperazine](/img/structure/B4894433.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-1-butanamine oxalate](/img/structure/B4894434.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B4894444.png)

![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4894465.png)
![N-[(1-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B4894479.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4894489.png)
![N-cyclopropyl-3-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide](/img/structure/B4894491.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-morpholinamine](/img/structure/B4894504.png)
![methyl 1-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4894509.png)
![1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4894516.png)
